What are the properties of Ethyl 2-(1-benzothiophen-3-yl)acetate?
What are the properties of Ethyl 2-(1-benzothiophen-3-yl)acetate?
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Intermediate in Benzothiophene-Based Pharmacophore Synthesis
Executive Summary
Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 7597-68-4) is a specialized heterocyclic ester serving as a pivotal building block in medicinal chemistry. Structurally composed of a lipophilic benzo[b]thiophene core functionalized at the C3 position with an ethyl acetate side chain, it acts as a versatile precursor for synthesizing 5-lipoxygenase inhibitors (e.g., Zileuton analogs), selective estrogen receptor modulators (SERMs), and antifungal agents. This guide delineates its physicochemical properties, validated synthetic pathways, and application in drug discovery pipelines.
Chemical Identity & Structural Analysis
The compound features a fused benzene-thiophene ring system.[1][2] The C3-position attachment of the acetate group is chemically significant; unlike the C2 position, which is electronically favored for direct electrophilic aromatic substitution, the C3 position often requires specific synthetic planning (e.g., cyclization strategies or radical functionalization) to access.
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 2-(1-benzothiophen-3-yl)acetate |
| Common Synonyms | Benzo[b]thiophene-3-acetic acid ethyl ester; Ethyl benzo[b]thiophen-3-ylacetate |
| CAS Number | 7597-68-4 |
| Molecular Formula | C₁₂H₁₂O₂S |
| Molecular Weight | 220.29 g/mol |
| SMILES | CCOC(=O)CC1=CSC2=CC=CC=C12 |
| InChI Key | VFZQJKXVHYZXMM-UHFFFAOYSA-N (Acid precursor equivalent) |
Physicochemical Profile
The following data aggregates predicted and experimental values. Note that as an ester of a bicyclic aromatic acid, the compound exhibits low water solubility but high solubility in organic solvents (DCM, EtOAc, DMSO).
| Property | Value / Range | Conditions |
| Physical State | Low-melting solid or viscous oil | Ambient (25°C) |
| Boiling Point | 182–185 °C | @ 25 mmHg |
| Boiling Point | ~123 °C | @ High Vacuum (<1 mmHg) |
| Density | 1.208 ± 0.06 g/cm³ | Predicted |
| LogP | ~3.4 | Lipophilic |
| Solubility | DMSO (>20 mg/mL), Ethanol, Chloroform | Insoluble in water |
Synthetic Pathways & Methodology
Synthesis of the C3-substituted isomer is more challenging than the C2-isomer due to the natural reactivity of the benzothiophene ring. Two primary strategies are employed: Direct Esterification (from the parent acid) and De Novo Cyclization .
Method A: Fischer Esterification (Standard)
The most reliable route involves the acid-catalyzed esterification of Benzo[b]thiophene-3-acetic acid (CAS: 1131-09-5).
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Reagents: Ethanol (excess), H₂SO₄ or p-TsOH (cat.), Reflux.
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Mechanism: Protonation of the carbonyl oxygen, nucleophilic attack by ethanol, followed by elimination of water.
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Yield: Typically >90%.[3]
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Purification: Neutralization with NaHCO₃, extraction into EtOAc, and vacuum distillation.
Method B: De Novo Cyclization (The "Campaigne" Approach)
For large-scale manufacturing where the parent acid is expensive, the benzothiophene core is constructed around the functional group using thiophenol and a keto-ester.
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Step 1: Alkylation of Thiophenol with Ethyl 4-chloroacetoacetate .
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Step 2: Cyclization using Polyphosphoric Acid (PPA) or AlCl₃.
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Step 3: Rearrangement/Dehydration to form the aromatic core.[3]
Visualization of Synthetic Logic
The following diagram illustrates the convergence of these pathways.
Figure 1: Synthetic workflow comparing De Novo Cyclization (Top) and Direct Esterification (Bottom).
Reactivity & Stability
Understanding the chemical behavior of this ester is crucial for its use as an intermediate.[3]
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Ester Hydrolysis: The ethyl group is easily removed under basic conditions (LiOH/THF/H₂O) to revert to the free acid, or reduced (LiAlH₄) to the alcohol 2-(1-benzothiophen-3-yl)ethanol , a precursor for tryptamine-like analogs.
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C2-Functionalization: The C2 position (adjacent to sulfur) remains the most reactive site for Electrophilic Aromatic Substitution (EAS). Bromination or formylation will occur predominantly at C2, allowing for the creation of 2,3-disubstituted scaffolds.
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Sulfur Oxidation: Treatment with m-CPBA or H₂O₂ will oxidize the sulfur to the sulfoxide or sulfone (1,1-dioxide), significantly altering the electronic properties and solubility (increasing polarity).
Applications in Drug Discovery
The benzothiophene-3-acetate motif is a pharmacophore bioisostere for indole-3-acetate (auxin) and naphthalene derivatives.
Leukotriene Inhibitors
The compound serves as a lipophilic anchor in the synthesis of 5-Lipoxygenase (5-LOX) inhibitors. The benzothiophene ring mimics the arachidonic acid backbone, blocking the active site of the enzyme.[3]
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Key Drug Reference: Zileuton (uses a benzothiophene core, though substituted differently). The ethyl ester allows for the attachment of hydroxamic acid chelating groups required for 5-LOX inhibition.
Selective Estrogen Receptor Modulators (SERMs)
Benzothiophene is the core scaffold of Raloxifene .[3] Ethyl 2-(1-benzothiophen-3-yl)acetate can be used to synthesize analogs where the side chain length or flexibility needs modulation to optimize binding affinity to ER-alpha or ER-beta receptors.
Analytical Characterization Data (Expected)[5][6]
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.85–7.80 (m, 1H, Ar-H)
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δ 7.75–7.70 (m, 1H, Ar-H)
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δ 7.40–7.30 (m, 3H, Ar-H + C2-H)
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δ 4.20 (q, J=7.1 Hz, 2H, O-CH₂-)
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δ 3.85 (s, 2H, Ar-CH₂-CO)
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δ 1.25 (t, J=7.1 Hz, 3H, -CH₃)
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IR Spectrum: Strong carbonyl stretch (C=O) at ~1735 cm⁻¹.[3]
Safety & Handling (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4]
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is stable but can hydrolyze if exposed to moisture over long periods.[3]
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Disposal: Incineration with afterburner and scrubber (due to Sulfur content).
References
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ChemicalBook. (2024).[5][3] Ethyl 2-(1-benzothiophen-3-yl)acetate Properties and CAS 7597-68-4.
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Campaigne, E., & Archer, W. L. (1953). The Synthesis of some 3-Substituted Benzo[b]thiophenes. Journal of the American Chemical Society.[3] (Fundamental synthesis of the 3-acetic acid precursor).
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PubChem. (2024).[3] Benzo[b]thiophene-3-acetic acid (Parent Acid Data). National Library of Medicine.[3]
- Chakrabarti, J. K., et al. (1987). Benzothiophene derivatives as lipoxygenase inhibitors. Journal of Medicinal Chemistry.
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ChemSrc. (2025).[3] Ethyl 2-(1-benzothiophen-3-yl)acetate Spectral Data.
Sources
- 1. 62822-16-6_ethyl 2-(1-methylpyrrol-3-yl)acetateCAS号:62822-16-6_ethyl 2-(1-methylpyrrol-3-yl)acetate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzo[b]thiophene-3-acetic acid | C10H8O2S | CID 70799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
